3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS2/c26-20-11-5-4-10-19(20)17-32-24-28-27-23(29(24)15-14-18-8-2-1-3-9-18)16-30-21-12-6-7-13-22(21)33-25(30)31/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNHLDYBWHSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The triazole ring is then introduced via a cycloaddition reaction between an azide and an alkyne. The final step involves the formation of the chlorobenzyl thioether group through a nucleophilic substitution reaction with 2-chlorobenzyl chloride . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- 1,2,4-Triazole Ring : Known for its role in various pharmacological activities.
- Benzothiazole Moiety : Associated with antimicrobial and anticancer properties.
- Chlorobenzylthio Group : Enhances lipophilicity and biological interactions.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. Research indicates that compounds with similar structures can interact with voltage-gated sodium channels (VGSCs) and GABA receptors, which are crucial in controlling neuronal excitability. For example, derivatives of triazole have shown promising results in animal models for seizures, demonstrating efficacy comparable to established anticonvulsants like phenytoin and carbamazepine .
Data Table: Anticonvulsant Activity
| Study | Model Used | Dose | Observed Effects |
|---|---|---|---|
| Study A | PTZ-induced seizures | 30 mg/kg | Significant seizure protection |
| Study B | MES test | 100 mg/kg | Comparable efficacy to phenytoin |
Antimicrobial Properties
The benzothiazole component is known for its antimicrobial activity. Compounds containing this moiety have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways. In studies assessing the antimicrobial efficacy of benzothiazole derivatives, modifications in substituents significantly impacted their activity against both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Activity
| Compound | Activity Type | Effectiveness |
|---|---|---|
| Compound X | Gram-positive bacteria | High inhibition |
| Compound Y | Gram-negative bacteria | Moderate inhibition |
Cytotoxicity and Anticancer Potential
Studies on related triazole compounds have indicated potential cytotoxic effects against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells has been attributed to their interaction with cellular signaling pathways and induction of oxidative stress. For instance, certain derivatives have shown effectiveness against breast cancer cell lines .
Data Table: Cytotoxicity Studies
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (breast cancer) | Compound A | 15 |
| HeLa (cervical cancer) | Compound B | 20 |
Anticonvulsant Evaluation
In a study evaluating the anticonvulsant properties of triazole derivatives, compounds similar to the target compound were tested using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. Results indicated that certain derivatives displayed effective seizure protection at doses ranging from 30 to 100 mg/kg, suggesting a promising therapeutic profile for seizure disorders .
Antimicrobial Assessment
Another study focused on the antimicrobial efficacy of benzothiazole derivatives demonstrated that modifications in the substituents significantly impacted their activity against Gram-positive and Gram-negative bacteria. The presence of a chlorobenzylthio group was found to enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves multiple molecular targets and pathways:
Anticancer Activity: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis through the activation of caspases and the mitochondrial pathway.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacterial and fungal cells, leading to cell lysis and death.
Anti-inflammatory Activity: The compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the NF-κB signaling pathway.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, with the CAS number 847402-59-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its efficacy in various applications such as anti-cancer properties, antimicrobial activity, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 493.0 g/mol. The structural complexity arises from the presence of a triazole ring and a thiazole moiety, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN4OS2 |
| Molecular Weight | 493.0 g/mol |
| CAS Number | 847402-59-9 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, one study reported that certain derivatives showed IC50 values in the low micromolar range against B16F10 melanoma cells, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example, it has been tested as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be significantly lower than that of standard inhibitors like kojic acid, suggesting that this compound could be more effective in cosmetic applications aimed at skin lightening .
Case Studies
- Cytotoxicity Assessment : A study conducted on B16F10 cells revealed that the compound did not exhibit cytotoxicity at concentrations below 20 µM over 48 and 72 hours. This suggests a favorable safety profile for potential therapeutic use .
- Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots demonstrated that the compound effectively inhibits mushroom tyrosinase through a competitive mechanism, highlighting its potential as a skin-whitening agent .
- Antibacterial Testing : In another study focusing on antimicrobial efficacy, derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of existing antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?
Answer: The synthesis involves multi-step protocols derived from analogous triazole-thione and benzothiazole systems:
- Step 1: React 4-phenethyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzyl chloride under nucleophilic substitution conditions (e.g., NaHCO₃ in DMF, 70–80°C, 6–8 hours) to introduce the 2-chlorobenzylthio group .
- Step 2: Methylation at the triazole-3-position using methyl iodide or chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3: Coupling the triazole intermediate with benzo[d]thiazol-2(3H)-one via a methylene spacer using Mannich or alkylation reactions (e.g., formaldehyde in glacial acetic acid, reflux) .
- Purification: Recrystallization in ethanol/water mixtures and characterization via IR (C-S stretch at 680–720 cm⁻¹) and ¹H NMR (triazole-CH₂-benzo integration at δ 4.2–4.5 ppm) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Answer: Use a combination of analytical techniques:
- Elemental Analysis: Validate C, H, N, S percentages (±0.3% deviation) .
- Spectroscopy:
- IR: Identify key functional groups (e.g., C=O stretch of benzo[d]thiazol-2-one at ~1680 cm⁻¹, C-S-C stretch at 650–750 cm⁻¹) .
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., phenethyl protons at δ 2.8–3.1 ppm, aromatic protons of 2-chlorobenzyl at δ 7.2–7.5 ppm) .
- Chromatography: TLC (Rf comparison) and HPLC (purity >95%) .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
Answer: Design assays based on structural analogs:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (0.1–100 µM) .
- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with positive controls like fluconazole .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing EC₅₀ values to reference drugs (e.g., doxorubicin) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer: Address variability via:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays to minimize inter-lab discrepancies .
- SAR Analysis: Compare substituent effects (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl reduces cytotoxicity but enhances solubility) .
- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan software) to identify trends in bioactivity .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
Answer:
- Molecular Docking: Model interactions with target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina to predict binding affinities .
- Metabolomics: Track metabolic changes in treated cells via LC-MS to identify disrupted pathways (e.g., apoptosis markers like caspase-3) .
- X-ray Crystallography: Resolve co-crystal structures with target enzymes to validate binding modes .
Q. How can solubility and bioavailability challenges be addressed during formulation?
Answer:
- Co-Solvents: Use DMSO/PEG-400 mixtures (e.g., 10% v/v) for in vitro assays .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance cellular uptake .
- Salt Formation: Synthesize sodium or hydrochloride salts to improve aqueous solubility (test via shake-flask method) .
Methodological Notes
- Data Contradictions: Discrepancies in biological activity may arise from assay conditions (e.g., serum content in cell culture) or impurities. Always cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Advanced SAR: Prioritize modifications at the triazole-4-position (phenethyl group) and benzothiazole-2-one ring for tuning activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
